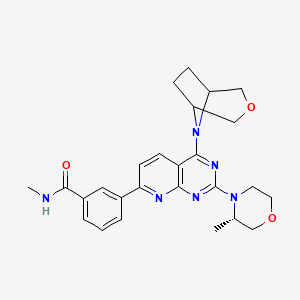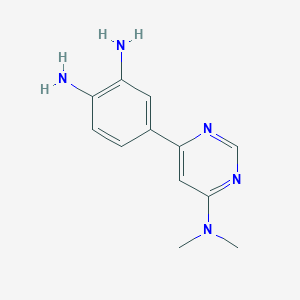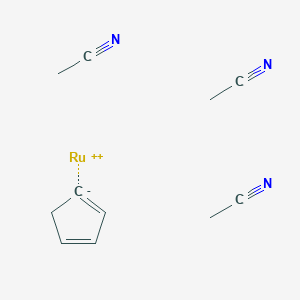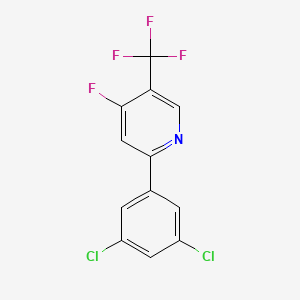
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯是一种手性化合物,在化学、生物学和医药等各个领域都有重要的应用。该化合物以其独特的结构为特征,包括邻苯二甲酰亚胺基团和甲氧基苯基基团,使其成为合成和机理研究的有趣课题。
准备方法
合成路线和反应条件
(S)-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯的合成通常涉及以下步骤:
邻苯二甲酰亚胺中间体的形成: 第一步涉及邻苯二甲酰酐与合适的胺反应形成邻苯二甲酰亚胺中间体。
烷基化: 然后在碳酸钾等碱的存在下,使用合适的烷基卤化物烷基化邻苯二甲酰亚胺中间体。
酯化: 最后一步是在硫酸等酸催化剂的存在下,用甲醇酯化得到的化合物,得到所需产物。
工业生产方法
该化合物的工业生产可能涉及类似的步骤,但规模更大,并针对产量和纯度进行了优化。通常采用连续流动反应器和自动化合成平台,以确保质量和效率的一致性。
化学反应分析
反应类型
(S)-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯会发生各种化学反应,包括:
氧化: 甲氧基可以被氧化形成羟基。
还原: 邻苯二甲酰亚胺基团中的羰基可以被还原形成相应的醇。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化锂铝或硼氢化钠等试剂。
取代: 在氢化钠等碱的存在下使用硫醇或胺等亲核试剂。
主要产物
氧化: 形成羟基衍生物。
还原: 形成醇衍生物。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
(S)-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括酶抑制和受体结合。
医药: 研究其潜在的治疗效果,特别是在新药开发中。
工业: 用于生产特种化学品和材料。
作用机制
(S)-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的独特结构使其能够与这些靶标结合,调节它们的活性,并导致各种生物效应。所涉及的途径可能包括抑制酶活性或改变受体信号传导。
相似化合物的比较
类似化合物
®-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯: 该化合物的对映异构体,具有相似但不同的生物活性。
2-(1,3-二氧代异吲哚啉-2-基)-3-苯基丙酸甲酯: 缺乏甲氧基,导致不同的化学和生物性质。
2-(1,3-二氧代异吲哚啉-2-基)-3-(4-羟基苯基)丙酸甲酯: 包含羟基而不是甲氧基,影响其反应性和相互作用。
独特性
(S)-2-(1,3-二氧代异吲哚啉-2-基)-3-(4-甲氧基苯基)丙酸甲酯由于其特定的手性构型以及邻苯二甲酰亚胺和甲氧基苯基基团的存在而具有独特性。这些特征使其具有独特的化学反应性和潜在的生物活性,使其成为研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C19H17NO5 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H17NO5/c1-24-13-9-7-12(8-10-13)11-16(19(23)25-2)20-17(21)14-5-3-4-6-15(14)18(20)22/h3-10,16H,11H2,1-2H3/t16-/m0/s1 |
InChI 键 |
KLZSLLPDSLRSDJ-INIZCTEOSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)




![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)




![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
